molecular formula C16H17ClN2O3S B5149208 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B5149208
M. Wt: 352.8 g/mol
InChI Key: LHLIVQVKDVDLBG-UHFFFAOYSA-N
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Description

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a chlorophenoxy group, a propanoyl amide linkage, and two methyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. The chlorophenoxy intermediate is then reacted with a propanoyl chloride derivative under controlled conditions to form the propanoyl amide linkage. The final step involves the introduction of the thiophene ring and the methyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide stands out due to its specific substitution pattern on the thiophene ring and the presence of the chlorophenoxy group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-8-10(3)23-16(13(8)14(18)20)19-15(21)9(2)22-12-6-4-5-11(17)7-12/h4-7,9H,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLIVQVKDVDLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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